

An In-depth Technical Guide to Nitrilotriacetic Acid-d9 (CAS: 807630-34-8)

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Compound of Interest

Compound Name: Nitrilotriacetic acid-d9

Cat. No.: B1626827

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nitrilotriacetic acid-d9** (NTA-d9), a deuterated form of Nitrilotriacetic acid (NTA). This document details its physicochemical properties, relevant experimental protocols, and its role in modulating key biological signaling pathways.

Core Properties and Data

Nitrilotriacetic acid-d9 is a stable, isotopically labeled compound widely utilized in scientific research, primarily as an internal standard for the quantification of Nitrilotriacetic acid in various matrices using mass spectrometry. Its physical and chemical properties are summarized below.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	807630-34-8	[1]
Molecular Formula	C ₆ D ₉ NO ₆	
Molecular Weight	200.19 g/mol	[1][2]
Exact Mass	200.09947772 Da	[2][3]
Melting Point	245 °C (decomposes)	[1][4]
Appearance	White solid	[5]
Isotopic Purity	≥98 atom % D	[1][3]
Chemical Purity	≥98%	[1]
Solubility	Insoluble in water	[5][6]
SMILES	<chem>[2H]OC(=O)C([2H])</chem> <chem>([2H])N(C([2H])</chem> <chem>([2H])C(=O)O[2H])C([2H])</chem> <chem>([2H])C(=O)O[2H]</chem>	[1]
InChI	InChI=1S/C6H9NO6/c8-4(9)1- 7(2-5(10)11)3-6(12)13/h1-3H2, (H,8,9)(H,10,11) (H,12,13)/i1D2,2D2,3D2,8D,10 D,12D	[1]

Spectroscopic and Analytical Data

Data Type	Description
Mass Shift	M+9 compared to the unlabeled compound.
NMR	Can be analyzed by ^1H and ^{13}C NMR. The absence of proton signals and the presence of deuterium-coupled carbon signals confirm its identity.
LC-MS/MS	Used as an internal standard. A specific multiple reaction monitoring (MRM) transition is selected for quantification.

Experimental Protocols

Quantification of Nitrilotriacetic Acid using LC-MS/MS with NTA-d9 as an Internal Standard

This protocol outlines the use of NTA-d9 as an internal standard for the accurate quantification of NTA in environmental or biological samples.

A. Sample Preparation:

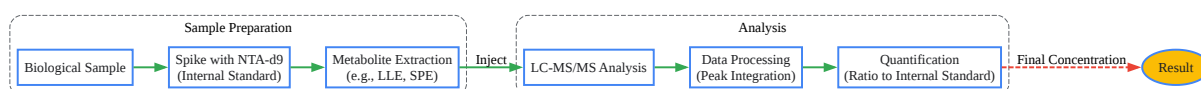
- To a known volume or weight of the sample, add a precise amount of **Nitrilotriacetic acid-d9** solution of a known concentration.
- Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard. A common method involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL .
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - NTA (Analyte): Monitor the transition from the precursor ion (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) to a specific product ion.
 - NTA-d9 (Internal Standard): Monitor the corresponding transition for the deuterated standard (precursor ion will be $\text{M}+9$).
 - Data Analysis: The concentration of NTA in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NTA and a constant concentration of NTA-d9.

Workflow for LC-MS based Metabolomics using a Deuterated Standard:



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Caption: Workflow for metabolomics analysis using a deuterated internal standard.

Protein Purification using Nickel-NTA (Ni-NTA) Affinity Chromatography

This protocol describes the purification of His-tagged proteins, a common application of NTA's chelating properties.

A. Materials:

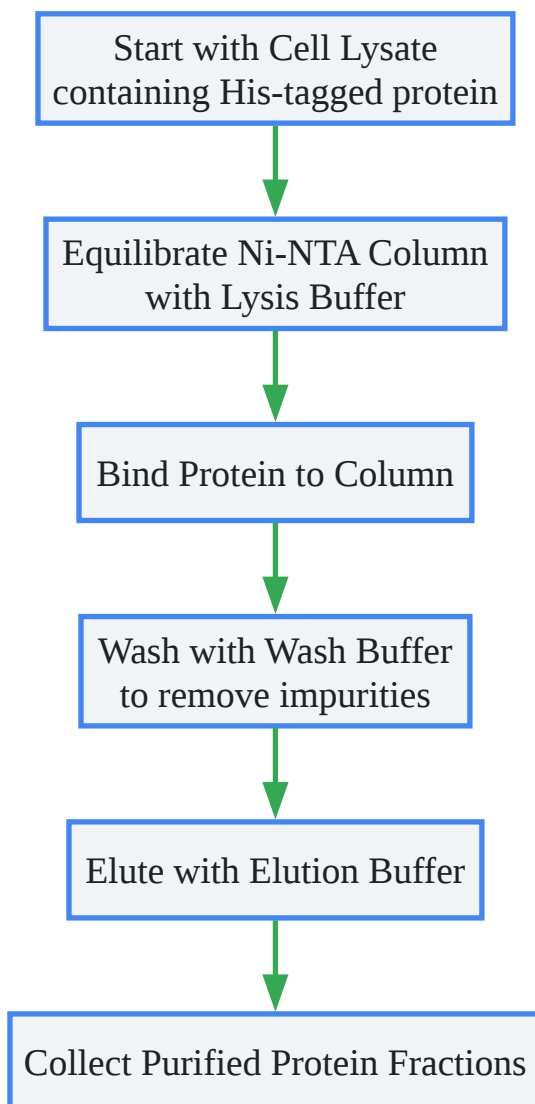
- Ni-NTA resin
- Lysis Buffer (e.g., 50 mM NaH_2PO_4 , 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (e.g., 50 mM NaH_2PO_4 , 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (e.g., 50 mM NaH_2PO_4 , 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Cell lysate containing the His-tagged protein of interest.

B. Procedure:

- Resin Equilibration:
 - Add the Ni-NTA resin to a chromatography column.
 - Wash the resin with 5-10 column volumes (CV) of deionized water.
 - Equilibrate the resin with 5-10 CV of Lysis Buffer.
- Protein Binding:
 - Load the clarified cell lysate onto the equilibrated column.
 - Allow the lysate to pass through the resin at a slow flow rate to ensure efficient binding of the His-tagged protein.
- Washing:

- Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. The high concentration of imidazole in the elution buffer competes with the histidine tags for binding to the Ni-NTA resin, thus releasing the protein.
 - Collect the fractions containing the purified protein.

Experimental Workflow for Ni-NTA Protein Purification:



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Caption: Workflow for His-tagged protein purification using Ni-NTA resin.

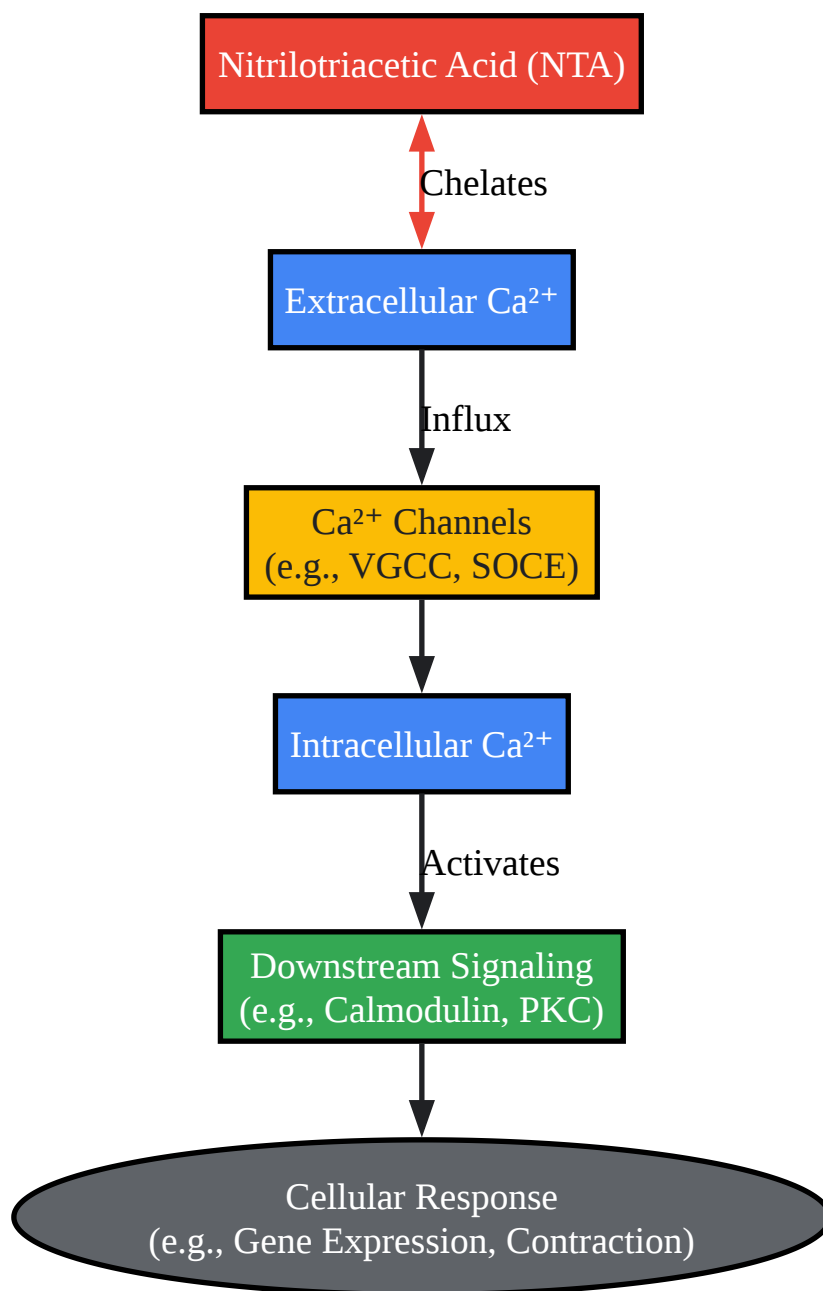
Signaling Pathway Involvement

Nitrilotriacetic acid, as a potent metal chelator, can significantly influence signaling pathways that are dependent on metal ion homeostasis, particularly those involving calcium (Ca^{2+}) and iron (Fe^{3+}).

Modulation of Calcium Signaling

Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. NTA can act as an extracellular chelator of Ca^{2+} , thereby reducing its availability to enter the cell through various channels. This can dampen intracellular Ca^{2+} signaling cascades.

Logical Diagram of NTA's Effect on Calcium Signaling:



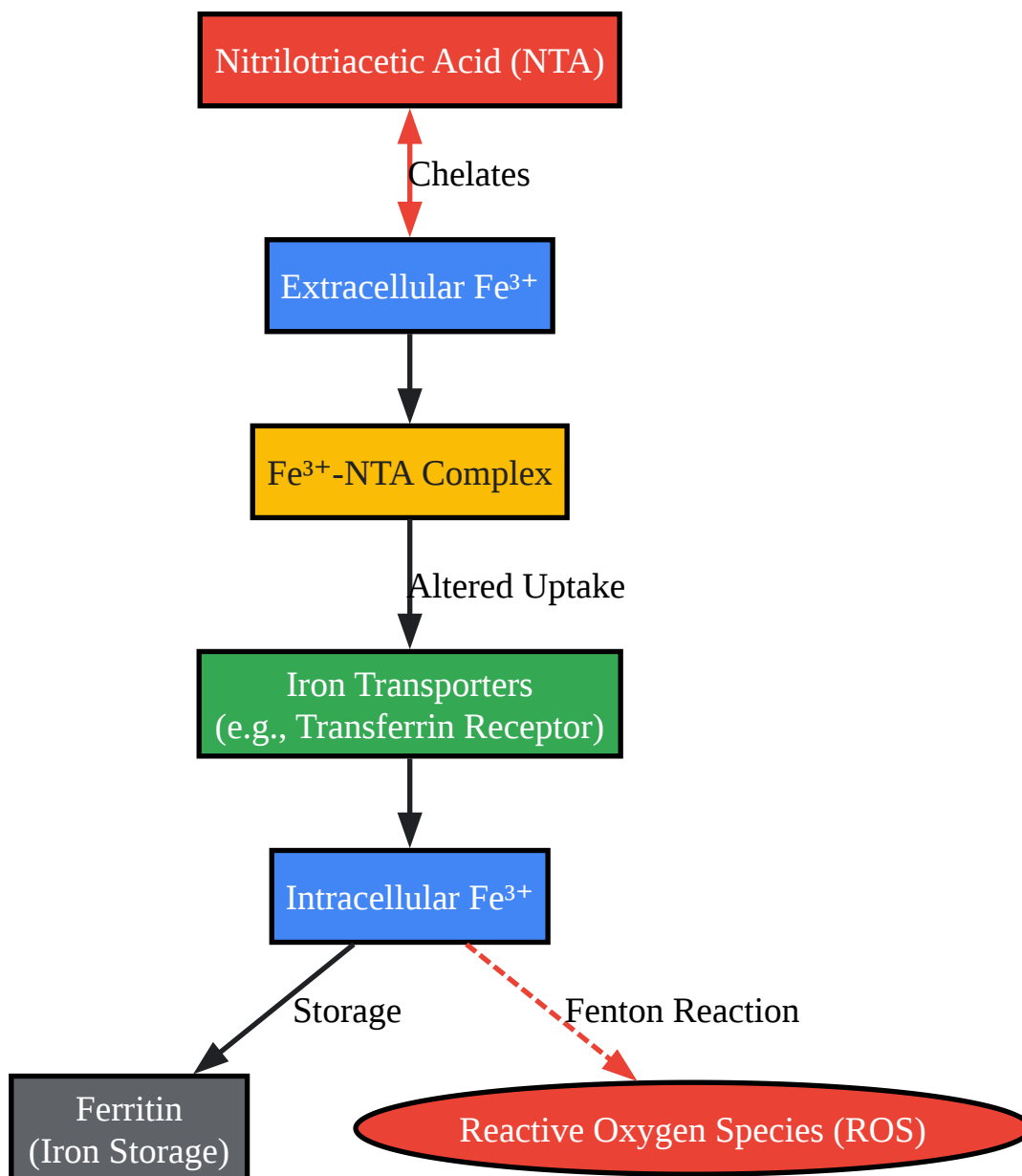
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Caption: NTA's modulation of the calcium signaling pathway.

Interference with Iron Homeostasis and Signaling

Iron is essential for numerous cellular functions, but excess free iron can be toxic due to the generation of reactive oxygen species (ROS) via the Fenton reaction. NTA forms a stable complex with iron, which can affect its uptake, transport, and storage, thereby influencing iron-dependent signaling pathways and oxidative stress levels.

Logical Diagram of NTA's Impact on Iron Homeostasis:



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Caption: NTA's interference with cellular iron homeostasis.

Conclusion

Nitrilotriacetic acid-d9 is an invaluable tool for researchers in various scientific disciplines. Its primary application as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of its non-deuterated counterpart. Furthermore,

understanding the broader effects of NTA on metal ion-dependent signaling pathways is crucial for interpreting experimental results and for its potential applications in modulating cellular processes. The protocols and diagrams provided in this guide serve as a foundational resource for the effective utilization of **Nitrilotriacetic acid-d9** in research and development.

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